2,2,4-Trichloro-1,3-cyclopentenedione

Description

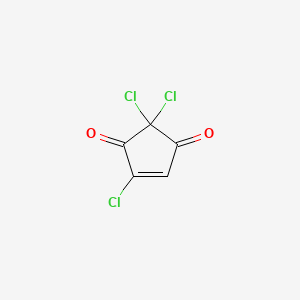

Structure

2D Structure

3D Structure

Properties

CAS No. |

88552-47-0 |

|---|---|

Molecular Formula |

C5HCl3O2 |

Molecular Weight |

199.41 g/mol |

IUPAC Name |

2,2,4-trichlorocyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C5HCl3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |

InChI Key |

HJGISOWGZTZMOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(C1=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 2,2,4 Trichloro 1,3 Cyclopentenedione

Formation as a Disinfection Byproduct (DBP)

Halogenated cyclopentenediones, including the trichloro- derivative, are a recently identified class of DBPs that can form during the chemical disinfection of water. nih.gov Their presence is a consequence of reactions between disinfectants, such as chlorine, and natural organic matter (NOM) present in the source water.

The formation of 2,2,4-Trichloro-1,3-cyclopentenedione is intrinsically linked to the presence of specific organic precursor molecules in raw water sources and the prevailing chemical conditions during disinfection.

Precursor Compounds: Research has identified that natural organic matter, particularly humic and fulvic acids containing resorcinol (B1680541) (1,3-dihydroxybenzene) or phloroglucinol (B13840) (1,3,5-trihydroxybenzene) moieties, are significant precursors. The structural characteristics of these phenolic compounds make them highly susceptible to attack by chlorinating agents. For instance, compounds like 2,4,6-trihydroxybenzaldehyde (B105460) have been shown to be effective precursors for the formation of analogous tribrominated species. researchgate.net

Environmental Conditions: Several environmental and operational factors during water treatment influence the formation of these byproducts:

Disinfectant Type and Dose: The use of chlorine is a primary driver for the formation of chlorinated DBPs.

pH: The pH of the water can affect the reaction kinetics. For the related trihalo-hydroxy-cyclopentene-diones (trihalo-HCDs), formation was observed to decrease by approximately 80% as the pH increased from 6.0 to 8.5. researchgate.net

Contact Time: The duration of contact between the disinfectant and organic precursors can influence the yield of the final product. For trihalo-HCDs, formation continued to increase over a period of up to 5 days in chloramination, while it decreased in chlorination. researchgate.net

Presence of Halide Ions: The concentration of bromide ions in the source water can lead to the formation of brominated or mixed bromo/chloro analogs. nih.gov An increase in bromide levels tends to shift the speciation of trihalo-HCDs from more chlorinated to more brominated forms. researchgate.net

Table 1: Factors Influencing the Formation of Halogenated Cyclopentenediones

The transformation of natural organic precursors into this compound involves a complex sequence of chemical reactions initiated by the disinfectant.

Resorcinol and its derivatives are particularly potent precursors due to the activating effect of the two hydroxyl groups on the aromatic ring, making it highly reactive towards electrophiles like chlorine. jmchemsci.com The benzene (B151609) ring in resorcinol is readily attacked by chlorine, initiating a cascade of reactions that ultimately leads to ring cleavage and rearrangement.

The proposed mechanism for the formation of this compound from a resorcinol-type precursor proceeds through several key steps:

Electrophilic Aromatic Substitution: The process begins with the electrophilic attack of chlorine (or hypochlorous acid) on the activated aromatic ring of the resorcinol moiety. This occurs preferentially at the positions ortho and para to the hydroxyl groups.

Oxidation and Ring Opening: Subsequent oxidation of the chlorinated phenolic intermediate leads to the cleavage of the aromatic ring.

Rearrangement and Cyclization: The resulting open-chain intermediate undergoes an intramolecular condensation or rearrangement, leading to the formation of the five-membered cyclopentenedione (B8730137) ring structure.

Further Chlorination: The newly formed cyclopentenedione ring can undergo further chlorination to yield the final this compound product. The presence of two carbonyl groups activates the alpha positions for further substitution.

The formation mechanism of this compound is part of a broader pattern observed for other halogenated DBPs. A similar class of compounds, the trihalo-hydroxy-cyclopentene-diones (trihalo-HCDs), has been identified, with their formation following analogous pathways. researchgate.net For example, 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione (TBHCD) is formed when bromide is present, and its formation from precursors like 2,4,6-trihydroxybenzaldehyde has been studied. researchgate.netnih.gov The reaction of this precursor with bromine proceeds through similar steps of electrophilic attack, oxidation, and rearrangement to form the final brominated cyclopentenedione product. researchgate.net These findings suggest a common mechanistic framework for the formation of this class of DBPs, where the specific halogenated species formed is dependent on the relative concentrations of chlorine and bromine.

Mechanistic Investigations of Byproduct Formation via Chlorination

Laboratory-Scale Targeted Synthesis and Methodological Developments

While the primary interest in this compound stems from its role as a DBP, targeted synthesis in the laboratory is essential for obtaining pure standards for analytical and toxicological studies. Direct, published synthetic routes for this compound are not widely available, but its synthesis can be inferred from methods used for analogous compounds.

The synthesis of the parent ring structure, 1,3-cyclopentanedione (B128120), is well-established and can be achieved through various routes, such as the hydrogenation of 2-cyclopentene-1,4-dione or via a multi-step process starting from a malonic acid ester. wikipedia.orggoogle.com

A plausible synthetic strategy for this compound would involve the direct chlorination of 1,3-cyclopentanedione or a suitable precursor. A relevant example is the synthesis of tribromo-HCD, which was achieved by reacting 2,4,6-trihydroxybenzaldehyde with bromine. researchgate.net An analogous approach for the trichloro- species would likely involve reacting a similar precursor, such as resorcinol or 1,3-cyclopentanedione itself, with a potent chlorinating agent like elemental chlorine, N-chlorosuccinimide, or trichloroisocyanuric acid under controlled conditions. The reaction would proceed through the stepwise chlorination of the ring to achieve the desired trichloro-substituted product.

Table 2: List of Chemical Compounds

Strategies for the Construction of the 1,3-Cyclopentenedione Ring System

The 1,3-cyclopentenedione skeleton is a versatile building block in organic synthesis. organic-chemistry.org Its preparation can be achieved through several synthetic routes, which provide access to the core structure that can subsequently be functionalized.

The synthesis of 1,3-cyclopentanedione and its derivatives has been approached through various methods, including intramolecular cyclizations and ring expansions. A common strategy involves the Dieckmann condensation of dicarboxylic acid esters. For instance, 2-acetyl-1,3-cyclopentanediones have been prepared via the Dieckmann condensation of 1,4-bis(ethoxycarbonyl)-3,5-hexanediones. orgsyn.org Another approach involves the reaction of succinic acid with propionyl chloride in the presence of anhydrous aluminum chloride to yield 2-methyl-1,3-cyclopentanedione (B45155). tcichemicals.com

A notable method for synthesizing 2,2-disubstituted 1,3-cyclopentanediones utilizes a semi-pinacol rearrangement of a Mukaiyama aldol (B89426) adduct, which is formed from a ketone or ketal and 1,2-bis(trimethylsilyloxy)cyclobutene. organic-chemistry.org To overcome limitations with certain substrates, 2-acylfuran derivatives have been successfully employed as reactants to produce the corresponding 1,3-cyclopentanediones. organic-chemistry.org This transformation can be facilitated by reagents such as a boron trifluoride-diethyl ether complex or a combination of trimethylsilyl (B98337) triflate and methoxytrimethylsilane. organic-chemistry.org

Furthermore, a process for producing 1,3-cyclopentanedione involves reacting a malonic acid ester with a haloalkoxybutenoic ester, followed by ring closure, hydrolysis, and decarboxylation. mt.com Bio-based routes have also been developed, for example, through the isomerization of 4-hydroxycyclopent-2-enone, which is derived from the Piancatelli rearrangement of furfuryl alcohol. libretexts.org

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| Succinic acid, Propionyl chloride | Anhydrous aluminum chloride, Nitromethane | 2-Methyl-1,3-cyclopentanedione | tcichemicals.com |

| 2-Acylfuran derivatives | Boron trifluoride-diethyl ether complex or Trimethylsilyl triflate/methoxytrimethylsilane | 2,2-Disubstituted 1,3-cyclopentanediones | organic-chemistry.org |

| Malonic acid ester, Haloalkoxybutenoic ester | Base, then hydrolysis and decarboxylation | 1,3-Cyclopentanedione | mt.com |

| Furfuryl alcohol | Piancatelli rearrangement, then Ru Shvo catalyst | 1,3-Cyclopentanedione | libretexts.org |

4-Cyclopentene-1,3-dione (B1198131) is a valuable intermediate for the synthesis of substituted 1,3-cyclopentanediones. researchgate.net Its carbon-carbon double bond is susceptible to Michael addition reactions, allowing for the introduction of various functional groups at the 4-position. nih.gov For example, the reaction of 4-cyclopentene-1,3-dione with thiols, such as ethanethiol (B150549) or cysteamine, proceeds via a Michael addition to yield 4-substituted 1,3-cyclopentanedione derivatives. nih.govrsc.org This reactivity provides a straightforward pathway to precursors that can be further elaborated, including through subsequent chlorination. The parent 1,3-cyclopentanedione can also be prepared by the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid. wikipedia.org

| Reactant | Reagent | Product | Reference(s) |

| 4-Cyclopentene-1,3-dione | Ethanethiol | 4-(Ethylthio)cyclopentane-1,3-dione | nih.govrsc.org |

| 4-Cyclopentene-1,3-dione | Cysteamine | 4-(2-Aminoethylthio)cyclopentane-1,3-dione intermediate | nih.gov |

| 2-Cyclopentene-1,4-dione | Zinc, Acetic acid | 1,3-Cyclopentanedione | wikipedia.org |

Direct Chlorination or Halogenation Techniques for Multi-Chlorinated Species

The introduction of multiple chlorine atoms onto the 1,3-cyclopentenedione ring is a critical step in the synthesis of this compound. While direct synthesis of the target molecule is not extensively documented, methods for the α,α-dichlorination of ketones and β-dicarbonyl compounds are well-established and offer potential routes.

The α,α-dichlorination of β-keto esters and 1,3-diketones can be achieved in a single step with high yields using a mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium. organic-chemistry.org Another effective reagent for the selective α,α-dichlorination of ketones and β-ketoesters is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in a deep eutectic solvent. researchgate.net Sulfuryl chloride has also been employed for the direct dichlorination of methyl ketones and 1,3-dicarbonyls to afford gem-dichloro compounds, often without the need for a catalyst or solvent. researchgate.net

In a biological context, the biosynthesis of caldariomycin (B12695661) involves the enzymatic chlorination of 1,3-cyclopentanedione to first form 2-chloro-1,3-cyclopentanedione and subsequently 2,2-dichloro-1,3-cyclopentanedione. researchgate.net This highlights the feasibility of dichlorination at the 2-position.

| Substrate Type | Reagent/System | Product Type | Reference(s) |

| β-Keto esters, 1,3-Diketones | Oxone, Aluminum trichloride (aqueous) | α,α-Dichlorinated compounds | organic-chemistry.org |

| Ketones, β-Ketoesters | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | α,α-Dichlorinated products | researchgate.net |

| Methyl ketones, 1,3-Dicarbonyls | Sulfuryl chloride | gem-Dichloro compounds | researchgate.net |

| 1,3-Cyclopentanedione | Caldariomyces fumago enzymes, Cl⁻, H₂O₂ | 2,2-Dichloro-1,3-cyclopentanedione | researchgate.net |

Convergent and Divergent Synthetic Approaches to the 2,2,4-Trichloro Motif

A divergent approach could commence with 1,3-cyclopentanedione or a suitable precursor. The first step would likely involve the dichlorination of the active methylene (B1212753) group at the 2-position. As established, reagents like DCDMH or sulfuryl chloride can accomplish this, yielding 2,2-dichloro-1,3-cyclopentanedione. researchgate.net The subsequent challenge is the selective introduction of a chlorine atom at the 4-position. This could potentially be achieved through the formation of an enolate from 2,2-dichloro-1,3-cyclopentenedione, followed by reaction with an electrophilic chlorine source. However, the reactivity of the resulting enolate and the potential for side reactions would need to be carefully controlled.

Alternatively, a convergent strategy might involve the synthesis of a pre-functionalized cyclopentane (B165970) ring that already contains a chlorine atom at the desired 4-position. For instance, a chlorinated precursor could be subjected to ring-closing reactions to form the 1,3-dione. Another convergent pathway could start with 4-chloro-1,3-cyclopentanedione, which could then be subjected to dichlorination at the 2-position using the methods described previously. The synthesis of 4-chloro-1,3-cyclopentanedione itself is a synthetic challenge that would need to be addressed.

The synthesis of other trichlorinated ketones, such as 2',2',4'-trichloroacetophenone, is achieved through Friedel-Crafts acylation of a dichlorinated aromatic ring with chloroacetyl chloride. chemicalbook.comgoogle.com While the reaction type is different, it illustrates the principle of building complexity from chlorinated starting materials. The synthesis of 2,2,4-trichlorobutanal (B1607677) from tetrahydrofuran (B95107) also demonstrates a multi-step sequence involving chlorination and rearrangement to achieve a specific polychlorinated structure. researchgate.net These examples suggest that the synthesis of this compound would likely follow a similarly strategic and stepwise pathway.

Chemical Reactivity and Transformation of 2,2,4 Trichloro 1,3 Cyclopentenedione

Electrophilic and Nucleophilic Properties of the Cyclopentenedione (B8730137) Core

The cyclopentenedione core of 2,2,4-trichloro-1,3-cyclopentenedione is characterized by distinct electrophilic and nucleophilic sites, a direct consequence of the electron-withdrawing nature of the chlorine atoms and the carbonyl groups. The chlorine atoms, through their inductive effect, withdraw electron density from the carbon skeleton, enhancing the electrophilicity of the ring carbons.

The carbonyl carbons (C1 and C3) are significant electrophilic centers, susceptible to attack by nucleophiles. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is a primary driver for this reactivity. Furthermore, the vinylogous relationship between the carbonyl groups can influence the reactivity of the C4 carbon, which bears a chlorine atom.

Investigation of Reaction Pathways and Mechanisms

The rich electronic landscape of this compound allows for a variety of reaction pathways, primarily driven by nucleophilic attack. The following sections explore the key mechanistic aspects of its transformations.

Nucleophilic Substitution Reactions

One of the most prominent reaction types for this compound is nucleophilic substitution, where a nucleophile displaces one of the chlorine atoms.

Due to the electron-deficient nature of the cyclopentenedione ring, the chlorine atoms are susceptible to displacement by various nucleophiles. Amines, being effective nitrogen-based nucleophiles, are expected to react readily with this compound. The reaction would likely proceed through a nucleophilic aromatic substitution (SNAr)-type mechanism, even though the ring is not aromatic. The electron-withdrawing carbonyl groups play a crucial role in stabilizing the intermediate formed upon nucleophilic attack.

Other heteroatom nucleophiles, such as alcohols, thiols, and their corresponding anions (alkoxides and thiolates), are also anticipated to participate in substitution reactions. The relative reactivity of these nucleophiles will depend on factors such as their nucleophilicity, basicity, and the reaction conditions employed.

| Nucleophile | Expected Product Type |

| Primary Amine (R-NH₂) | Amino-substituted cyclopentenedione |

| Secondary Amine (R₂-NH) | Amino-substituted cyclopentenedione |

| Alcohol (R-OH) | Alkoxy-substituted cyclopentenedione |

| Thiol (R-SH) | Thioether-substituted cyclopentenedione |

Table 1: Hypothetical Products from Nucleophilic Substitution Reactions

A critical aspect of the nucleophilic substitution reactions of this compound is the regioselectivity of the attack. The molecule presents two distinct types of chlorine atoms: two geminal chlorines at the C2 position and a single chlorine at the C4 position.

The C4 position is activated by the adjacent carbonyl group at C3 and is also part of a vinyl chloride moiety. The C2 position, bearing two chlorine atoms, is an sp³-hybridized center. The relative reactivity of these positions towards nucleophilic attack will be influenced by both electronic and steric factors. It is plausible that substitution at the C4 position would be favored due to the stabilization of the Meisenheimer-like intermediate by the adjacent carbonyl group.

Stereoselectivity would become a factor if a chiral nucleophile is used or if the substitution reaction creates a new stereocenter. The approach of the nucleophile to the planar cyclopentenedione ring could potentially be influenced by the existing substituents, leading to a preferred stereochemical outcome. However, without specific experimental data, any discussion on stereoselectivity remains speculative.

Carbonyl Group Reactivity

The two carbonyl groups of this compound are key centers of reactivity, participating in a range of addition and condensation reactions.

Aldol-type condensation reactions involve the reaction of an enolate or enol with a carbonyl compound. libretexts.orgpressbooks.pubmasterorganicchemistry.com In the case of this compound, the presence of α-hydrogens is a prerequisite for enolate formation. The C5 position has two protons that could potentially be abstracted by a base to form an enolate.

However, the acidity of these protons would be significantly influenced by the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atoms. If an enolate can be formed, it could then act as a nucleophile and attack another molecule of the starting dione (B5365651) or a different carbonyl compound in a crossed-aldol reaction. The subsequent dehydration of the aldol (B89426) adduct would lead to the formation of a new carbon-carbon double bond. masterorganicchemistry.comttu.edu

The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, particularly the choice of base and solvent. Strong, non-nucleophilic bases would be required to favor enolate formation without competing nucleophilic attack at the carbonyl carbons.

| Reactant | Potential Product |

| This compound (self-condensation) | Dimeric condensation product |

| This compound + Aldehyde/Ketone | Crossed-aldol condensation product |

Table 2: Potential Aldol-type Condensation Products

Reductions of Carbonyl Functions

The reduction of the carbonyl groups in this compound can be achieved using various reducing agents. For instance, the use of Grignard reagents (RMgX) can lead to the reduction of similar α,α,α-trichloroketones. In a related study, 2,2,2-trichloro-1-arylethanones were reduced to the corresponding 2,2-dichloro-1-arylethanones in high yields using RMgX. rsc.org This suggests that a similar single electron transfer mechanism could potentially be applied to reduce one of the carbonyl functions in this compound, leading to the formation of a dichlorinated hydroxyketone derivative. The reaction proceeds through an intermediate enolate which can be trapped by various electrophiles, offering a pathway to substituted α,α-dichloroketones. rsc.org

Reactions Involving the Olefinic Moiety

While this compound itself does not possess an olefinic moiety in its ground state, its enol tautomer does. This tautomerism introduces an α,β-unsaturated carbonyl system, which is susceptible to a variety of addition reactions.

The enol form of this compound can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl and chloro groups. libretexts.orgwikipedia.org Diels-Alder reactions are powerful [4+2] cycloadditions that form six-membered rings. wikipedia.orglibretexts.orglibretexts.org The reactivity in these reactions is typically enhanced when the dienophile is substituted with electron-attracting groups. libretexts.org The reaction between a conjugated diene and the enol tautomer of this compound would proceed in a concerted, single-step mechanism to yield a bicyclic adduct. libretexts.org The stereochemistry of the product is highly controlled, with the endo product often being the major isomer formed. libretexts.org A related example is the Diels-Alder reaction of trichloroethene with cyclopentadiene. researchgate.net

Another relevant class of cycloadditions is the [3+2] cycloaddition. For example, 3,3,3-trichloro-1-nitroprop-1-ene participates in [3+2] cycloaddition reactions with nitrile N-oxides. nih.gov This suggests that the activated double bond in the enol tautomer of this compound could potentially undergo similar reactions with 1,3-dipoles to form five-membered heterocyclic rings. libretexts.orguchicago.edu

Table 1: Examples of Cycloaddition Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene + Enol of this compound | Substituted Bicyclic Alkene |

The α,β-unsaturated system present in the enol tautomer of this compound is an excellent Michael acceptor. wikipedia.org Michael additions involve the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound. wikipedia.orgvaia.comchempedia.info A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. For instance, the Michael addition of a dicarbonyl compound like 2-methyl-1,3-cyclopentanedione (B45155) to an α,β-unsaturated ketone is a key step in the Robinson annulation. vaia.com Similarly, cyclopentane-1,2-dione can undergo asymmetric Michael addition to alkylidene oxindoles. beilstein-journals.org This reactivity highlights the potential of this compound's enol form to react with various soft nucleophiles to form new carbon-carbon or carbon-heteroatom bonds at the β-position. youtube.com

Table 2: Michael Addition with Enol Tautomer

| Michael Donor (Nucleophile) | Product of Addition |

|---|---|

| Enolate | 4-Alkyl-2,2,4-trichloro-1,3-cyclopentanedione derivative |

| Amine (Aza-Michael) | 4-Amino-2,2,4-trichloro-1,3-cyclopentanedione derivative |

Ring-Opening and Rearrangement Processes

The strained five-membered ring of this compound can be susceptible to ring-opening and rearrangement reactions under specific conditions. For example, related trichloromethyl-substituted enones have been shown to undergo intramolecular cyclization into indanone derivatives in the presence of a Brønsted superacid like triflic acid. beilstein-journals.org This proceeds through protonation of the carbonyl oxygen, followed by cyclization. While this is a ring-forming reaction for an acyclic precursor, it demonstrates the reactivity of the trichloromethyl group and the carbonyl function which could potentially lead to rearrangements in the cyclopentenedione system. Epoxide ring-opening is a common synthetic strategy, and while not directly applicable here, the principles of ring strain release driving these reactions are relevant. mdpi.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound extends beyond the simple reduction of its carbonyl functions. youtube.comyoutube.comlibretexts.org The presence of chlorine atoms and the dicarbonyl system offers multiple sites for redox transformations. While specific studies on the comprehensive oxidation and reduction of this particular compound are not detailed in the provided context, general principles of organic redox reactions can be applied. youtube.comyoutube.comlibretexts.org For example, the carbon-carbon double bond in its enol tautomer could be susceptible to oxidative cleavage under strong oxidizing conditions. Conversely, reductive conditions could lead to the removal of chlorine atoms or the complete reduction of the carbonyl groups to methylene (B1212753) groups.

Role as a Key Building Block in Advanced Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its high degree of functionalization. Its reactivity allows for the construction of more complex molecular architectures. For instance, its ability to participate in cycloaddition and Michael addition reactions makes it a valuable precursor for the synthesis of various carbocyclic and heterocyclic compounds. nih.govvaia.combeilstein-journals.org The chlorine atoms can be displaced by nucleophiles, providing a handle for further functionalization. A related compound, cyanuric chloride, which is also a trichloro-substituted heterocycle, is widely used as a precursor for herbicides and dyes through the facile displacement of its chlorine atoms by amines. wikipedia.org This suggests that the chlorine atoms on the cyclopentenedione ring could similarly be displaced to create a variety of derivatives. The combination of carbonyl, olefin (in its tautomeric form), and chloro functionalities in a compact cyclic structure makes this compound a potent tool for the synthesis of novel and complex molecules.

Synthesis of Functionalized Cyclopentenone Derivatives

There is a notable lack of specific studies detailing the use of this compound for the synthesis of functionalized cyclopentenone derivatives. General methodologies for the synthesis of substituted cyclopentenones often involve intramolecular cyclization reactions of various precursors. For instance, the formation of cyclopentenones can be achieved through the base-catalyzed intramolecular aldol condensation of 1,4-dicarbonyl compounds.

While the structure of this compound, with its reactive chlorine atoms and dione functionality, suggests potential for various substitution and condensation reactions, specific examples of its conversion into other functionalized cyclopentenones are not readily found in the surveyed literature. The presence of multiple chlorine atoms could theoretically allow for nucleophilic substitution reactions to introduce new functional groups. However, without experimental data, any proposed reaction schemes remain speculative.

Precursor for Complex Carbocyclic and Heterocyclic Structures

The application of this compound as a building block for more complex carbocyclic and heterocyclic frameworks is not well-documented. While related chlorinated compounds have been utilized in the synthesis of various cyclic systems, direct evidence of such transformations starting from this compound is scarce.

The formation of nitrogenous heterocyclic byproducts has been observed during the chloramination of phenolic compounds, where this compound was detected as an intermediate. researchgate.net This suggests its potential to participate in reactions leading to heterocyclic structures, although the specific pathways and the scope of these reactions have not been extensively explored from a synthetic chemistry perspective.

The synthesis of complex molecules often relies on the predictable reactivity of starting materials. The lack of detailed studies on the chemical behavior of this compound limits its current application as a reliable precursor in multi-step organic synthesis. Further research into the reactivity of this compound is necessary to establish its role as a versatile building block for constructing intricate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion. For 2,2,4-Trichloro-1,3-cyclopentenedione (C₅HCl₃O₂), HRMS would distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak cluster due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (Note: Data is theoretical and for illustrative purposes as experimental data is not publicly available.)

| Isotope Composition | Calculated m/z | Relative Abundance (%) |

| C₅H³⁵Cl₃O₂ | 213.8885 | 100.0 |

| C₅H³⁵Cl₂³⁷ClO₂ | 215.8856 | 97.7 |

| C₅H³⁵Cl³⁷Cl₂O₂ | 217.8826 | 31.9 |

| C₅H³⁷Cl₃O₂ | 219.8797 | 3.5 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum. This process provides detailed structural information by revealing how the molecule breaks apart. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragment ions would help to confirm the connectivity of the atoms. Expected fragmentation pathways could include the loss of carbon monoxide (CO), chlorine radicals (Cl•), or combinations thereof.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS (Note: Data is hypothetical as experimental data is not publicly available.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 213.8885 | 185.8936 | CO |

| 213.8885 | 178.9196 | Cl |

| 185.8936 | 150.9247 | Cl |

| 178.9196 | 150.9247 | CO |

GC-QTOF-MS combines the separation capabilities of Gas Chromatography with the high-resolution and high-mass-accuracy detection of a Quadrupole Time-of-Flight mass spectrometer. This is particularly useful for the analysis of complex mixtures or for the confirmation of the purity of a sample before detailed structural analysis. For a purified sample of this compound, GC-QTOF-MS would provide both its retention time from the GC column and its high-resolution mass spectrum, confirming its identity and purity in a single analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the proposed structure of this compound, there is only one proton attached to the double bond. This would be expected to produce a single signal (a singlet) in the ¹H NMR spectrum. Its chemical shift would be in the olefinic region, significantly influenced by the electronegative chlorine and carbonyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in the ring, as they are all in unique chemical environments. The chemical shifts would indicate the presence of two carbonyl carbons (C=O), two sp² carbons of the double bond (one with a chlorine and one with a hydrogen), and one sp³ carbon bonded to two chlorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts (δ) are predicted and not based on experimental data. They are referenced relative to TMS.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.0 - 8.0 | Singlet |

| ¹³C (C=O) | 180 - 190 | - |

| ¹³C (C=O) | 180 - 190 | - |

| ¹³C (C-Cl) | 130 - 140 | - |

| ¹³C (C-H) | 140 - 150 | - |

| ¹³C (CCl₂) | 90 - 100 | - |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. Since this compound is expected to have only one proton signal, a COSY spectrum would not show any cross-peaks, confirming the presence of an isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. For the target molecule, an HSQC experiment would show a single cross-peak, connecting the ¹H signal to the signal of the carbon atom it is attached to (the C-H of the double bond).

Table 4: Expected Key HMBC Correlations for this compound (Note: Data is hypothetical and for illustrative purposes.)

| Proton (¹H) at C-5 | Correlating Carbons (¹³C) |

| δ(H-5) | C-1 (C=O) |

| δ(H-5) | C-3 (C=O) |

| δ(H-5) | C-4 (C-Cl) |

| δ(H-5) | C-2 (CCl₂) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

A detailed analysis of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra is crucial for the structural characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes to be identified would include:

C=O Stretching: Strong absorption bands are anticipated in the region of 1750-1700 cm⁻¹ for the carbonyl groups of the α,β-unsaturated ketone system. The presence of chlorine atoms on the ring could influence the precise wavenumber of these absorptions.

C=C Stretching: A band corresponding to the carbon-carbon double bond of the cyclopentenedione (B8730137) ring would be expected, typically appearing in the 1650-1600 cm⁻¹ region.

C-Cl Stretching: Absorptions associated with the carbon-chlorine bonds are expected in the fingerprint region, generally between 800-600 cm⁻¹. The specific positions would depend on the substitution pattern and local molecular geometry.

An interactive data table presenting the expected absorption bands and their corresponding vibrational modes would be provided here, had the data been available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the following electronic transitions would be of interest:

π → π* Transitions: Associated with the conjugated enone system, these transitions are expected to result in strong absorption bands in the UV region.

n → π* Transitions: These transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, would likely appear as weaker absorption bands at longer wavelengths compared to the π → π* transitions.

A data table summarizing the absorption maxima (λmax) and corresponding molar absorptivity (ε) values would be included in this section if the spectral data were accessible.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C=C, C-C, C-Cl) and bond angles within the molecule.

Conformation: The planarity or puckering of the five-membered ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any significant non-covalent interactions such as halogen bonding or dipole-dipole interactions.

Had a crystal structure been reported, a detailed summary of the crystallographic data, including the crystal system, space group, unit cell dimensions, and key intramolecular distances and angles, would be presented in a comprehensive table.

Computational Chemistry and Theoretical Studies of 2,2,4 Trichloro 1,3 Cyclopentenedione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2,2,4-trichloro-1,3-cyclopentenedione, a DFT study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the molecular geometry). This would provide predicted bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for understanding the molecule's reactivity.

Vibrational Frequencies: Calculating the vibrational modes of the molecule, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to confirm the calculated structure.

A hypothetical data table for the optimized geometry of this compound, which could be generated from DFT calculations, is presented below for illustrative purposes.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length (Å) | C1 | C2 | - | Value |

| Bond Length (Å) | C2 | Cl1 | - | Value |

| Bond Angle (°) | C1 | C2 | C3 | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods and basis sets.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can provide very high accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used to obtain benchmark energies and properties. For a molecule like this compound, these high-accuracy calculations would be valuable for:

Refining the molecular geometry and electronic properties obtained from DFT.

Calculating highly accurate thermodynamic properties such as enthalpy of formation.

Providing a reference for validating the accuracy of less computationally demanding methods.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with nucleophiles, its potential degradation pathways, or its formation mechanisms.

Transition State Analysis and Reaction Pathway Mapping

To understand how a reaction occurs, chemists use computational methods to locate transition states, which are the highest energy points along a reaction coordinate.

Transition State Searching: Algorithms are used to find the geometry of the transition state connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products. This maps out the entire reaction pathway.

Energy Profiles and Kinetic Parameters

By calculating the energies of reactants, transition states, intermediates, and products, an energy profile for a reaction can be constructed.

Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Reaction Enthalpy: The energy difference between the reactants and the products indicates whether a reaction is exothermic or endothermic.

A hypothetical reaction coordinate diagram for the nucleophilic attack on this compound could be generated to visualize these parameters.

Theoretical Prediction of Chemical Behavior and Reaction Selectivity

Based on the computational data, predictions can be made about the chemical behavior of this compound.

Reactivity Hotspots: The calculated electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for electrophilic and nucleophilic attack.

Regio- and Stereoselectivity: In reactions with multiple possible outcomes, computational modeling can predict which product is more likely to form by comparing the activation energies of the different reaction pathways.

Structure-Reactivity Relationship Studies from a Computational Perspective

Advanced Applications in Organic Synthesis and Methodology Development

Catalytic Transformations Involving 2,2,4-Trichloro-1,3-cyclopentenedione or its Structural Congeners

The catalytic functionalization of this compound and related cyclopentane (B165970) structures is a cornerstone of modern synthetic chemistry, offering pathways to a diverse array of complex molecules. These transformations leverage various catalytic systems to achieve high levels of selectivity and efficiency.

The creation of chiral molecules with specific three-dimensional arrangements is a critical challenge in organic synthesis, particularly for the pharmaceutical industry. Asymmetric synthesis involving cyclopentenedione (B8730137) derivatives has become a powerful tool for achieving this. A key strategy is the desymmetrization of prochiral cyclopentene-1,3-diones, which are readily available and stable compounds. This process has been effectively used to create highly functionalized 1,3-cyclopentanediones through Michael addition reactions. researchgate.net

Furthermore, cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, have been successfully employed for the desymmetrization of cyclopentenediones, yielding complex chiral structures. researchgate.net The synthesis of chiral cyclopentenones is of particular importance as they are valuable precursors in the asymmetric synthesis of various target molecules. researchgate.net The development of chemoenzymatic methods, for instance, has enabled the synthesis of specific enantiomers like (–)-epipentenomycin I through the enzymatic resolution of a 4-hydroxycyclopentenone racemate. acs.org

The choice of chiral catalyst is paramount in these reactions. For example, C2-symmetrical pyrrolidines have been widely utilized as chiral auxiliaries and organocatalysts to induce high levels of enantioselectivity. nih.gov These catalysts guide the reaction to favor the formation of one enantiomer over the other, a crucial aspect for producing biologically active compounds. nih.govyoutube.com

Table 1: Asymmetric Transformations of Cyclopentenedione Derivatives

| Reaction Type | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|

| Desymmetrization | Chiral N-heterocyclic carbene | Chiral 1,3-indandiones | researchgate.net |

| Enzymatic Resolution | Lipase | (–)-Epipentenomycin I | acs.org |

| Asymmetric Cycloaddition | Ag(I) / Azomethine ylides | Chiral spirocycles | researchgate.net |

| Asymmetric Alkylation | Proline | Cyclic products | youtube.com |

Transition metals, particularly palladium and rhodium, are frequently used to catalyze reactions involving cyclopentenedione derivatives due to their high activity and selectivity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are powerful methods for forming carbon-carbon bonds and are instrumental in synthesizing complex organic building blocks. mdpi.commdpi-res.com These reactions benefit from the high tolerance of palladium complexes to a wide range of functional groups. mdpi.com

For instance, a palladium-catalyzed cycloalkenylation has been used to form a cyclohexenone intermediate in the total synthesis of (±)-GA111 methyl ester. oregonstate.edu Rhodium-catalyzed carbenoid cyclization of an ε-silyloxy-α-diazo-β-ketophosphonate is a key step in forming a chiral cyclopentenone ring, a valuable building block for prostaglandins. researchgate.net

Nickel-catalyzed cross-coupling reactions have also proven effective, especially for reactions involving aryl electrophiles that are typically less reactive. ustc.edu.cn The development of new ligands has significantly expanded the scope of these reactions. ustc.edu.cn These transition metal-catalyzed transformations are often characterized by mild reaction conditions and the ability to construct complex molecular architectures with high precision. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Metal | Reaction Type | Substrate/Product Example | Ref |

|---|---|---|---|

| Palladium | Cycloalkenylation | Formation of a cyclohexenone intermediate | oregonstate.edu |

| Rhodium | Carbenoid Cyclization | Synthesis of a chiral cyclopentenone building block | researchgate.net |

| Nickel | Cross-Coupling | Coupling of Grignard reagents with aryl fluorides | ustc.edu.cn |

| Palladium | Heck Reaction | Coupling of an organohalide with an alkene | ustc.edu.cn |

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. youtube.comyoutube.com These catalysts operate through various mechanisms, including acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. youtube.comyoutube.com

In the context of cyclopentenedione derivatives, organocatalysis has been successfully applied to prepare functionalized cyclopentanes. For example, a tandem conjugate addition/α-alkylation of enals catalyzed by O-trimethylsilyldiphenylprolinol has been investigated to produce substituted cyclopentanes with high stereoselectivity. nih.gov The use of natural deep eutectic solvents (NaDES), which are biodegradable and low-cost, has also been explored in the functionalization of cyclopentenones, with the urea (B33335) component of the solvent playing a crucial catalytic role. researchgate.net

Chiral N-heterocyclic carbenes have been employed as organocatalysts in the cascade asymmetric desymmetrization of cyclopentenediones with enals, leading to optically active 1,3-indandione (B147059) derivatives. researchgate.net Proline, a simple amino acid, has been shown to be an effective organocatalyst for various reactions, including intermolecular aldol (B89426) reactions and three-component Mannich reactions, demonstrating the versatility of this approach. youtube.com

Strategic Use in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Cyclopentenedione derivatives are highly valuable synthons in the total synthesis of a wide range of complex and biologically active natural products. researchgate.netnih.gov Their utility stems from the diverse chemical modifications that their enone structural motif can undergo. researchgate.net

A notable example is the use of orthogonally protected diaminocyclopentenones in the total synthesis of (±)-Agelastatin A, a marine alkaloid with significant cytotoxic activity. nih.gov This approach allows for the selective modification of the amine groups on the cyclopentane core, providing a flexible strategy for constructing complex molecules. nih.gov

Furthermore, cyclopentenedione derivatives serve as key intermediates in the synthesis of cyclopentanoid natural products such as (±)-chrysomelidial, (±)-loganin, and (±)-hirsutene. rsc.org The synthesis of these molecules often involves intricate reaction sequences where the cyclopentane ring serves as a central scaffold. The synthesis of prostaglandins, a class of hormone-like compounds with potent biological activities, also heavily relies on chiral cyclopentenone building blocks. researchgate.net The ability to construct these complex molecules through total synthesis is crucial for overcoming their low natural availability and enabling further pharmacological studies. nih.govnih.govunimelb.edu.au

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly driving innovation in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a polychlorinated compound like 2,2,4-Trichloro-1,3-cyclopentenedione, traditional synthetic routes may involve hazardous reagents and produce significant waste. The development of greener alternatives represents a critical and unexplored research avenue.

Future research could focus on several key areas:

Alternative Solvents and Catalysts: Investigation into the use of environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents could drastically reduce the environmental impact of its synthesis. researchgate.net The development of reusable, non-toxic catalysts to replace traditional stoichiometric reagents would enhance atom economy and reduce waste streams.

Bio-based Feedstocks: A paradigm shift in the synthesis of cyclic compounds is the use of biomass-derived starting materials. For instance, novel green routes have been established for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nl Exploring pathways to this compound from renewable resources would be a significant advancement in sustainable chemistry.

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability for chemical reactions. researchgate.net Applying flow chemistry to the synthesis and derivatization of this compound could lead to more controlled and sustainable production methods.

Table 1: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Potential Application to this compound |

| Waste Prevention | Development of high-yield, atom-economical synthetic routes. |

| Safer Solvents & Auxiliaries | Replacement of traditional chlorinated solvents with greener alternatives. |

| Design for Energy Efficiency | Use of catalytic processes and flow chemistry to reduce energy input. |

| Use of Renewable Feedstocks | Exploration of synthetic pathways from biomass-derived precursors. |

Exploration of Unconventional Reactivity and Novel Transformative Pathways

The reactivity of cyclic ketones is a well-established area of organic chemistry, often influenced by ring strain and the nature of substituents. quora.com However, the specific reactivity of a highly functionalized molecule like this compound, with its combination of a dione (B5365651) system and multiple chlorine atoms, is not extensively documented. This presents a fertile ground for discovering novel chemical transformations.

Future research could explore:

Reactions at the Carbonyl Groups: While typical ketone reactions are expected, the electronic effects of the three chlorine atoms could lead to unusual reactivity patterns in nucleophilic additions or condensations. libretexts.org

Reactions involving the C-Cl Bonds: The chlorinated centers offer potential for nucleophilic substitution, cross-coupling reactions, or reductive dehalogenation, providing pathways to a diverse range of derivatives. The reactivity of these bonds will be influenced by their position on the ring.

Ring-Opening and Rearrangement Reactions: Highly functionalized cyclic systems can undergo novel rearrangement or ring-opening reactions under specific conditions, leading to the formation of unique acyclic structures.

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The real-time analysis of chemical reactions, or in-situ monitoring, provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For reactions involving a complex molecule like this compound, such techniques would be instrumental in optimizing reaction conditions and understanding its chemical behavior.

Advanced analytical techniques that could be applied include:

Spectroscopic Methods: In-situ FTIR, Raman, and NMR spectroscopy can track the concentration of reactants, products, and intermediates throughout a reaction, providing a detailed kinetic profile.

Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real-time, offering critical information about reaction kinetics and safety parameters.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates and products directly from the reaction mixture.

The combination of these techniques can provide a comprehensive understanding of the reaction pathways for the synthesis and derivatization of this compound.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. nih.govchemrxiv.org For a molecule where experimental data is sparse, these computational tools offer a powerful approach to guide future research.

Key applications in the context of this compound include:

Reactivity Prediction: Machine learning models can be trained on existing chemical reaction data to predict the reactivity of new compounds. nih.govnih.gov Such models could predict the most likely sites of reaction on the this compound ring system under various conditions.

Retrosynthetic Analysis: AI-powered tools can propose synthetic routes to a target molecule by working backward from the product. the-scientist.com This could help in designing efficient and novel syntheses for this compound and its derivatives.

Property Prediction: Computational models can estimate various physicochemical and biological properties of a molecule before it is synthesized, allowing for the prioritization of synthetic targets.

Table 2: AI and Machine Learning in the Study of this compound

| AI/ML Application | Potential Benefit |

| Reaction Outcome Prediction | Predict major and minor products of unknown reactions. |

| Computer-Aided Synthesis Planning (CASP) | Design novel and efficient synthetic routes. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or toxicity of derivatives. nih.gov |

| Mechanism Elucidation | Assist in understanding complex reaction mechanisms. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2,4-Trichloro-1,3-cyclopentenedione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of cyclopentenedione precursors under controlled conditions. For example, stepwise chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous solvents (e.g., dichloromethane) at 0–5°C can minimize side reactions. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to track intermediate stages. Adjusting stoichiometry and temperature can improve yield (>70%) and reduce polychlorinated byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to identify chlorine-induced deshielding effects (e.g., carbonyl carbons at δ ~180–200 ppm).

- X-ray Diffraction : Single-crystal analysis reveals bond angles and steric effects from trichloro substitution.

- IR Spectroscopy : Confirm carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).

- Computational methods (DFT) may supplement experimental data to model electron distribution .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade reactive chloro groups .

Advanced Research Questions

Q. How do steric and electronic effects of trichloro substitution influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Steric Effects : The 2,2,4-substitution creates a rigid, electron-deficient dienophile. Use kinetic studies with dienes (e.g., anthracene) to measure reaction rates under varying temperatures.

- Electronic Effects : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations. Experimental validation can involve substituent-directed regioselectivity in cycloadducts .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, HPLC-MS, and X-ray data to confirm structural assignments. For ambiguous signals (e.g., overlapping ¹³C peaks), use 2D NMR (HSQC, HMBC).

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in solution.

- Crystallography : Resolve discrepancies in solid-state vs. solution-phase structures .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSPR/QSAR Models : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors based on logP and molecular volume.

- Toxicity Pathways : Molecular docking studies (e.g., with cytochrome P450 enzymes) predict metabolic activation or detoxification routes. Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.